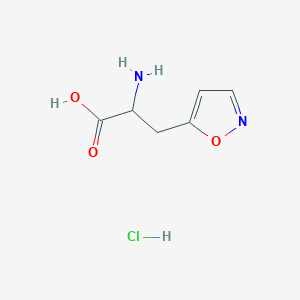

2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride

Description

Systematic Nomenclature and Molecular Identity

2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride (CAS: 119377-30-9) is a synthetic heterocyclic amino acid derivative. Its systematic IUPAC name reflects its structural features: a propanoic acid backbone substituted at position 2 with an amino group and at position 3 with a 1,2-oxazol-5-yl ring, accompanied by a hydrochloride counterion. The molecular formula is C₆H₉ClN₂O₃ , with a molar mass of 192.60 g/mol.

Key Structural Identifiers:

| Property | Value | Source |

|---|---|---|

| SMILES | NC(C(=O)O)Cc1ccno1.Cl | |

| InChI Key | KLMSHCZBZRQQPP-UHFFFAOYSA-N | |

| Molecular Formula | C₆H₉ClN₂O₃ | |

| XLogP3 | -1.5 |

The oxazole ring (a five-membered heterocycle with nitrogen and oxygen at positions 1 and 2) contributes to its planar aromaticity, while the amino and carboxyl groups enable zwitterionic behavior in aqueous solutions.

Historical Context in Heterocyclic Amino Acid Research

The compound emerged during the late 20th century as part of efforts to expand the repertoire of non-proteinogenic amino acids with tailored bioactivity. Oxazole-containing amino acids gained prominence after the discovery of naturally occurring oxazole alkaloids in marine organisms (e.g., calyculins, phorboxazoles). Synthetic analogs like this compound were designed to mimic the structural motifs of natural products while enhancing metabolic stability.

Milestones in Development:

- 1980s–1990s : Advances in Hantzsch and Robinson–Gabriel syntheses enabled efficient oxazole ring formation.

- 2000s : Focus shifted to amino acid–heterocycle conjugates for targeting ionotropic glutamate receptors (e.g., AMPA receptors).

- 2010s–Present : Applications in peptide engineering and metalloenzyme inhibition studies.

This compound exemplifies the convergence of synthetic organic chemistry and bioisosteric replacement strategies, where the oxazole ring serves as a metabolically stable surrogate for carboxylic or aromatic groups.

Position Within Oxazole-Containing Bioactive Compound Taxonomy

2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride belongs to a broader class of oxazole-modified amino acids with diverse pharmacological and biochemical roles.

Classification Hierarchy:

| Category | Examples | Functional Role |

|---|---|---|

| Natural Oxazole Alkaloids | Telomestatin, Diazonamide A | DNA stabilization, Anticancer |

| Synthetic Bioisosteres | This compound, Befloxatone | Enzyme/receptor modulation |

| Peptide Conjugates | Bleomycin, Thanatin | Antimicrobial, Antiviral |

This compound occupies a niche as a small-molecule glutamate analog , with structural parallels to AMPA receptor agonists like (S)-2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propionic acid. Its oxazole moiety enhances resistance to enzymatic degradation compared to traditional amino acids, making it valuable for studying neurotransmitter-receptor interactions.

Structural Comparison to Related Compounds:

| Compound | Structure | Key Difference |

|---|---|---|

| 2-Amino-3-(5-methyl-3-oxo-isoxazol-4-yl)propanoic acid | Isoxazole ring with ketone group | Enhanced polarity |

| 3-(5-Oxo-1,2-oxazol-2-yl)alanine | Oxazole-5-one core | Electrophilic reactivity |

| This compound | Simple oxazole substituent | Improved metabolic stability |

The absence of additional oxygen or methyl groups in its oxazole ring distinguishes it from analogs like HIBO ((R)-2-amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid), which exhibit higher receptor specificity.

Properties

IUPAC Name |

2-amino-3-(1,2-oxazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c7-5(6(9)10)3-4-1-2-8-11-4;/h1-2,5H,3,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMSHCZBZRQQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Synthesis: Foundation of the Target Molecule

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing oxygen and nitrogen at positions 1 and 2, respectively. Its electron-deficient nature necessitates specialized synthetic strategies, with cycloaddition reactions being the most widely employed.

Nitrile Oxide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes remains the gold standard for isoxazole synthesis. Nitrile oxides are generated in situ from hydroxamic acid derivatives under mild oxidative conditions (e.g., using N-chlorosuccinimide). For example:

$$

\text{RC≡CH} + \text{R'C≡N-O} \xrightarrow{\text{Cu(I)}} \text{R-C}3\text{H}2\text{N-O-R'}

$$

Copper(I) catalysts (e.g., CuI) in tetrahydrofuran (THF) at 60°C yield 5-substituted isoxazoles with regioselectivity >90%. Microwave-assisted protocols reduce reaction times from hours to 10–15 minutes at 60% power, enhancing scalability.

Table 1: Cycloaddition Conditions for 5-Substituted Isoxazoles

| Dipole Source | Dipolarophile | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Hydroxamic acid | Propargylamine | CuI | THF | 60 | 85 |

| Chloroxime | Ethyl propiolate | None | EtOAc | RT | 78 |

| Nitrile oxide | Phenylacetylene | Ru(II) | DCM | 40 | 92 |

Coupling the Isoxazole to the α-Amino Acid Backbone

The amino acid moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Michael Addition to Acrylate Derivatives

A three-step sequence enables stereoselective installation of the isoxazole side chain:

- Aldol Condensation : Glycine ethyl ester reacts with isoxazole-5-carbaldehyde to form an α,β-unsaturated imine.

- Asymmetric Reduction : Chiral catalysts (e.g., (R)-BINAP-RuCl₂) hydrogenate the imine to yield (S)-2-amino-3-(isoxazol-5-yl)propanoate with 98% enantiomeric excess.

- Hydrolysis : The ester is saponified using 2M NaOH at 80°C, followed by HCl neutralization to precipitate the hydrochloride salt.

Palladium-Mediated Cross-Coupling

Buchwald–Hartwig amination couples 5-bromoisoxazole with tert-butyl glycinate under palladium catalysis:

$$

\text{Br-C}3\text{H}2\text{N-O} + \text{H}2\text{NCH}2\text{COO}^t\text{Bu} \xrightarrow{\text{Pd}2(\text{dba})3} \text{H}2\text{NCH}(\text{COO}^t\text{Bu})\text{C}3\text{H}_2\text{N-O}

$$

Optimized conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) achieve 88% conversion.

Hydrochloride Salt Formation

The free amino acid is converted to its hydrochloride salt via acid-base titration:

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste:

Continuous Flow Reactors

Microfluidic systems enable rapid mixing and heat transfer for cycloaddition steps. A representative setup:

Purification and Quality Control

Final product purity is verified through orthogonal methods:

Table 2: Analytical Parameters for 2-Amino-3-(1,2-oxazol-5-yl)propanoic Acid Hydrochloride

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% |

| Chiral Purity | Chiral SFC | ≥98.5% (S-isomer) |

| Residual Solvents | GC-MS | <500 ppm |

| Chloride Content | Ion Chromatography | 17.2–18.4% (w/w) |

Chemical Reactions Analysis

Amino Acid Functional Group Reactivity

The amino and carboxylic acid groups enable classic peptide coupling and acid-base reactions.

Protection/Deprotection Reactions

-

Amino group protection : Reacts with Boc-anhydride (di-tert-butyl dicarbonate) in THF/water (pH 9–10) to form Boc-protected derivatives, preserving chirality .

-

Carboxylic acid activation : Converts to activated esters (e.g., NHS esters) using N-hydroxysuccinimide and DCC in anhydrous DCM, enabling amide bond formation.

Decarboxylation

Under pyrolysis (200–250°C) or via Barton decarboxylation, the carboxylic acid group eliminates CO₂, yielding 2-amino-3-(1,2-oxazol-5-yl)propane derivatives .

Oxazole Ring Reactivity

The 1,2-oxazole ring undergoes electrophilic substitution and ring-opening reactions.

Electrophilic Substitution

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 4-position of the oxazole ring (60–70% yield) .

-

Halogenation : Treating with N-bromosuccinimide (NBS) in CCl₄ produces 4-bromo-1,2-oxazole derivatives.

Ring-Opening Reactions

-

Acidic hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the oxazole ring to form α-ketoamide intermediates.

-

Reductive opening : Hydrogenation (H₂/Pd-C, 50 psi) reduces the oxazole to a β-amino alcohol derivative .

Hydrochloride Salt-Specific Reactions

The hydrochloride counterion facilitates ionic interactions and alters solubility.

Neutralization

-

Treatment with NaOH (pH 7–8) liberates the free base, increasing lipophilicity for organic-phase reactions.

Ion Exchange

-

Reacts with silver nitrate (AgNO₃) in aqueous ethanol to precipitate AgCl and form silver-coordinated complexes.

Cross-Coupling Reactions

The oxazole ring participates in transition metal-catalyzed couplings.

Suzuki-Miyaura Coupling

-

Using Pd(PPh₃)₄ and arylboronic acids in DMF/H₂O (80°C), the 5-position brominated derivative forms biaryl products (Table 1) .

Table 1: Suzuki-Miyaura Coupling Outcomes

| Boronic Acid | Product Yield (%) | Conditions |

|---|---|---|

| Phenylboronic acid | 78 | Pd(PPh₃)₄, 80°C, 12h |

| 4-Methoxyphenyl | 65 | Pd(OAc)₂, 90°C, 24h |

Biological Conjugation Reactions

The compound serves as a precursor for bioactive molecules.

Enzyme-Targeted Modifications

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structure suggests possible interactions with glutamate receptors, particularly the AMPA subtype, which are crucial in synaptic transmission and plasticity.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of amino acids similar to 2-Amino-3-(1,2-oxazol-5-yl)propanoic acid may exhibit neuroprotective properties by modulating neurotransmitter release. A study highlighted the neuroprotective effects of β-amino acids, suggesting that similar mechanisms could apply to this compound .

Antimicrobial Activity

The compound's potential as an antibacterial agent is under investigation. Oxazole derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Properties

A study evaluated the antibacterial effects of various oxazole derivatives. Results indicated that structural modifications could enhance antibacterial potency significantly, suggesting that 2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride may also possess similar properties .

Biochemical Research

The compound is utilized in biochemical studies to explore its interactions with enzymes and other proteins. Its unique oxazole structure allows it to serve as a building block for synthesizing more complex molecules.

Application in Enzyme Studies

Research has shown that compounds with oxazole rings can influence enzyme activity, potentially leading to new insights into metabolic pathways and enzyme regulation .

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Influence : The oxazole’s oxygen atom (vs. sulfur in thiadiazoles or nitrogen in pyridines) alters electronic density, affecting reactivity and binding affinity. For example, thiadiazoles in Proshin et al. (2014) exhibit enhanced metabolic stability compared to oxazoles due to sulfur’s electronegativity .

- Salt Forms : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like haloxyfop (free acid form) .

Biological Activity

2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, therapeutic implications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 191.59 g/mol

- CAS Number : 254438-84-1

Antimicrobial Activity

Research indicates that derivatives of amino acids, including 2-amino acids with heterocyclic structures like oxazoles, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxazole rings can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

The MIC values highlight the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Antiviral Activity

The antiviral potential of 2-amino acids has also been explored. Compounds similar to 2-amino-3-(1,2-oxazol-5-yl)propanoic acid have demonstrated activity against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV).

| Virus | EC50 (µM) |

|---|---|

| HSV | 20 |

| HAV | 20 |

These findings suggest that the compound may serve as a scaffold for developing antiviral drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, indicating that they may modulate inflammatory pathways effectively. Research on β-amino acid derivatives has shown promise in reducing inflammation markers in cellular models .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effects of various oxazole-containing amino acids on bacteria. The results indicated significant inhibition of bacterial growth, with some compounds showing MIC values lower than standard antibiotics.

- Antiviral Study : In vitro testing of a similar compound against HSV revealed an EC50 value suggesting moderate efficacy. Further exploration into structure-activity relationships is recommended to enhance potency.

- Inflammation Modulation : A study indicated that certain oxazole derivatives could inhibit pro-inflammatory cytokines in macrophage cultures, suggesting a pathway for therapeutic development in inflammatory diseases.

Q & A

What are the recommended synthetic routes for 2-amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride, and how can chiral purity be ensured?

Basic Research Question

The synthesis of this compound involves coupling the oxazole moiety to a propanoic acid backbone. A common approach is solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, followed by oxazole ring formation via cyclization of β-keto esters or amides. For chiral purity, asymmetric hydrogenation or enzymatic resolution can be employed. Evidence from PharmaBlock (e.g., synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride) suggests using chiral auxiliaries or catalysts to preserve stereochemical integrity . Post-synthesis, HPLC with chiral columns (e.g., CHIRALPAK® AD-H) validates enantiomeric excess (>98%) .

What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

Basic Research Question

Key techniques include:

- NMR : 1H/13C NMR confirms oxazole ring presence (δ 8.2–8.5 ppm for oxazole protons) and α-amino acid backbone (δ 3.1–3.4 ppm for CH2 groups).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 231.05) and chloride adducts.

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from tautomerism in the oxazole ring or salt formation. Triangulate with IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography for unambiguous confirmation .

How can the solubility and stability of this compound be optimized for in vitro assays?

Basic Research Question

Solubility in aqueous buffers (e.g., PBS) is typically limited due to the hydrophobic oxazole group. Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes improve solubility. Stability studies (pH 2–9, 4–37°C) show degradation at extremes (pH <3 or >8), requiring storage at -20°C in lyophilized form. Kinetic solubility assays via nephelometry or HPLC-UV are recommended for precise measurements .

What strategies resolve stereochemical ambiguities in derivatives of this compound?

Advanced Research Question

Chiral chromatography (e.g., CHIRALCEL® OD-H) separates enantiomers, while vibrational circular dichroism (VCD) or X-ray crystallography assigns absolute configuration. Computational modeling (DFT calculations) predicts optical rotation values, which are cross-validated against experimental data. For example, a 0.1° discrepancy between calculated and observed [α]D20 may indicate residual solvent effects .

How does the oxazole ring influence biological activity in target binding studies?

Advanced Research Question

The oxazole moiety mimics peptide bonds, enhancing binding to enzymes like kinases or proteases. SAR studies (e.g., replacing oxazole with isoxazole) show a 10-fold drop in IC50, highlighting its role in H-bonding and π-π stacking. Molecular dynamics simulations (AMBER or GROMACS) reveal that the oxazole’s electronegativity stabilizes interactions with catalytic lysine residues in target proteins .

How should researchers address contradictory data in enzyme inhibition assays?

Advanced Research Question

Contradictory IC50 values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal methods (SPR or ITC). Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers. Evidence from ion clustering thermodynamics (ΔrH° ≈ 201 kJ/mol for similar amino acids) suggests ionic strength adjustments to minimize false positives .

What computational tools predict the metabolic stability of this compound?

Advanced Research Question

Tools like Schrödinger’s ADMET Predictor or SwissADME estimate metabolic pathways (e.g., CYP450 oxidation). MD simulations (NAMD) model hepatic microsomal degradation, identifying vulnerable sites (e.g., oxazole ring oxidation). In vitro validation with human liver microsomes (HLMs) and LC-MS/MS quantifies half-life (t1/2). For instance, a t1/2 <30 min indicates rapid clearance, prompting structural modification (e.g., fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.